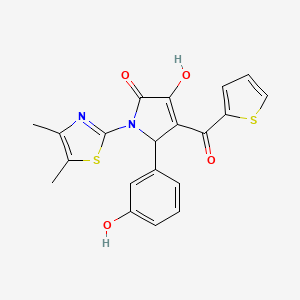

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrrolone core substituted with a dimethylthiazolyl group, a 3-hydroxyphenyl ring, and a thiophene-2-carbonyl moiety.

Compound A was identified as a matriptase activation inhibitor with an IC50 of 9.8 μM, as reported in a study screening structurally related compounds for protease inhibition . Its activity is modulated by substituent variations on the pyrrolone scaffold, making it a key candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-10-11(2)28-20(21-10)22-16(12-5-3-6-13(23)9-12)15(18(25)19(22)26)17(24)14-7-4-8-27-14/h3-9,16,23,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYIBXVQDRBFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound with significant biological activity, particularly as an inhibitor of tyrosinase, an enzyme essential in melanin biosynthesis. Its structural features include thiazole and thiophene moieties, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiazole and Thiophene Moieties : Using specific reagents such as thiophene-2-carboxylic acid derivatives.

- Coupling Reactions : Involving the hydroxylated phenyl groups to form the pyrrol structure.

- Purification : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.

Tyrosinase Inhibition

The primary biological activity of this compound is its role as a tyrosinase inhibitor , which is crucial for the treatment of hyperpigmentation disorders and melanoma. Research indicates that compounds with similar structures exhibit significant inhibitory effects on tyrosinase activity, often with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 0.5 | |

| Compound B | 0.8 | |

| This compound | Low micromolar |

Anticancer Activity

In addition to its role in inhibiting tyrosinase, this compound has shown potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : The compound exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells.

| Cell Line | IC50 (µM) | Protective Index |

|---|---|---|

| A549 | 10 | 9.2 |

| Jurkat | <10 | - |

These findings suggest that the compound may interact with cellular pathways involved in tumor growth and survival.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : Binding to the active site of tyrosinase, preventing substrate access.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Antimelanogenic Activity : A study demonstrated that this compound significantly reduced melanin production in melanocytes.

"The results indicate a promising application for treating hyperpigmentation disorders."

-

Cytotoxicity Against Cancer Cells : Another investigation reported that the compound induced apoptosis in A549 cells through caspase activation.

"Our findings suggest that this compound could be a lead candidate for further development in cancer therapies."

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Phenyl vs. Hydroxyphenyl : Replacing the 3-hydroxyphenyl group (Compound A) with thiophen-2-yl (F3226-1198) improved potency by ~4-fold, suggesting enhanced electron-deficient aromatic interactions or reduced steric hindrance. Conversely, phenyl substitution (F3226-1197) yielded intermediate activity, while the 3-hydroxyphenyl group in Compound A may introduce unfavorable polarity or metabolic liability.

- Hydroxyl Group Impact : The absence of the 3-hydroxyl group in STOCK3S-92907 (IC50 = 21.8 μM) resulted in significantly reduced activity, highlighting its critical role in hydrogen bonding or stabilizing the bioactive conformation.

Comparison with Heterocyclic Derivatives

Pyrazole and Thienothiophene Derivatives ()

Compound 7b (bis-pyrazole-thieno[2,3-b]thiophene) and 10 (pyrazolo[1,5-a]pyrimidine) exhibit distinct heterocyclic frameworks but share carbonyl and aromatic substituents. While 7b and 10 were synthesized for applications in materials science or as kinase inhibitors, their structural differences from Compound A underscore:

- Role of Core Scaffold: The pyrrolone core in Compound A provides a planar, conjugated system that may favor enzyme binding compared to the more rigid thienothiophene or pyrimidine cores.

Halogen-Substituted Thiazoles ()

Compounds 4 (chlorophenyl) and 5 (fluorophenyl) feature halogenated aryl groups and thiazole cores. Crystallographic data revealed that halogen substituents enhance planarity and packing efficiency, whereas the hydroxyl groups in Compound A introduce conformational flexibility and polarity. This may explain Compound A ' moderate potency compared to halogenated analogues in other studies.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can structural purity be validated?

The compound can be synthesized via multicomponent reactions involving thiophene-carbonyl intermediates and hydroxy-substituted aryl groups. A typical procedure involves refluxing precursors (e.g., thioglycolic acid, substituted thiophenes) in 1,4-dioxane with a catalytic amount of piperidine, followed by recrystallization . Structural validation requires a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns and hydrogen bonding (e.g., hydroxy groups at δ 1.69–2.57 ppm) .

- X-ray crystallography : Resolve stereochemistry and packing interactions (monoclinic P21/c space group; β = 91.559°) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 380.84 for C₂₀H₁₃ClN₂O₂S analogs) .

Q. How should researchers design cytotoxicity assays for this compound, and what controls are critical?

Use the sulforhodamine B (SRB) assay or MTT-based protocols for in vitro cytotoxicity screening . Key steps:

- Cell lines : Test against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .

- Controls : Include DMSO vehicle controls (≤0.5% v/v) and reference agents (e.g., CHS-828) to normalize activity .

- Dose-response curves : Use 1.5 × 10⁵ cells/mL with 24–48 hr exposure to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize inhibitory potency?

SAR studies should focus on substituent effects at the thiophene-carbonyl and hydroxy-phenyl positions:

- Thiophene substitution : Replace thiophene-2-carbonyl with benzoyl or pyridyl groups. Evidence shows IC₅₀ values vary significantly (e.g., 2.6 µM for thiophene vs. 21.8 µM for benzoyl analogs) .

- Hydroxy group modulation : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen-bonding interactions with target enzymes .

- Bioisosteric replacement : Test tetrazole or triazole moieties to mimic the thiazole ring’s electronic profile .

Q. What crystallographic strategies resolve discrepancies in stereochemical assignments?

For ambiguous stereochemistry, employ:

- Single-crystal X-ray diffraction : Determine absolute configuration (e.g., monoclinic P21/c with Z′ = 4) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking between thiophene and phenyl rings) .

- DFT calculations : Compare experimental and theoretical bond lengths/angles (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. How should researchers address contradictions in IC₅₀ values across studies?

Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigate by:

- Standardizing protocols : Use identical cell densities (1.5 × 10⁵ cells/mL) and exposure times (24 hr) .

- Validating enzyme targets : Confirm direct inhibition via ELISA-like assays (e.g., matriptase-prostasin cascade inhibition at 2.6 µM) .

- Metadata reporting : Document passage numbers, serum batches, and CO₂ levels (5% humidity) .

Q. What computational methods predict the compound’s interaction with biological targets?

Combine molecular docking and dynamics simulations:

- Docking software (AutoDock/Vina) : Screen against proteases (e.g., matriptase active site; PDB ID 3NZS) .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns (NPT ensemble, 310 K) .

- Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors (Tanimoto index ≥0.86) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.